molecular formula C17H20NO4P B14184549 N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine CAS No. 918794-11-3

N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine

Cat. No.: B14184549
CAS No.: 918794-11-3
M. Wt: 333.32 g/mol
InChI Key: WAAPCWGGGCVGAL-GZWBLTSWSA-N
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Description

N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine is an organophosphorus compound that features a phosphoryl group bonded to an ethoxy group and a phenyl group, along with an L-phenylalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine typically involves the reaction of L-phenylalanine with ethoxy(phenyl)phosphoryl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form phosphines.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl diphenylphosphinate: Similar structure but lacks the L-phenylalanine moiety.

    Diphenylphosphinic acid ethyl ester: Another related compound with similar functional groups.

Uniqueness

N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine is unique due to the presence of the L-phenylalanine moiety, which imparts specific biological activity and potential therapeutic applications. This distinguishes it from other organophosphorus compounds that may not have the same biological relevance.

Properties

CAS No.

918794-11-3

Molecular Formula

C17H20NO4P

Molecular Weight

333.32 g/mol

IUPAC Name

(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C17H20NO4P/c1-2-22-23(21,15-11-7-4-8-12-15)18-16(17(19)20)13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,18,21)(H,19,20)/t16-,23?/m0/s1

InChI Key

WAAPCWGGGCVGAL-GZWBLTSWSA-N

Isomeric SMILES

CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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